2-Bromo-4-(pyrrolidin-2-YL)pyridine
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Overview
Description
2-Bromo-4-(pyrrolidin-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pyrrolidin-2-YL)pyridine typically involves the reaction of 2-bromopyridine with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(pyrrolidin-2-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-4-(pyrrolidin-2-YL)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(pyrrolidin-2-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
4-(Pyrrolidin-2-YL)pyridine: Lacks the bromine atom, which can affect its reactivity and binding properties.
Uniqueness
2-Bromo-4-(pyrrolidin-2-YL)pyridine is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-4-pyrrolidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBTYYOQXHMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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